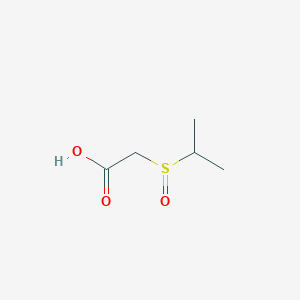

(Isopropylsulfinyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

137375-81-6 |

|---|---|

Molecular Formula |

C5H10O3S |

Molecular Weight |

150.2 g/mol |

IUPAC Name |

2-propan-2-ylsulfinylacetic acid |

InChI |

InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |

InChI Key |

PUQXMHMJYYAKOM-UHFFFAOYSA-N |

SMILES |

CC(C)S(=O)CC(=O)O |

Canonical SMILES |

CC(C)S(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Early research and discovery of (Isopropylsulfinyl)acetic acid

An In-Depth Technical Guide to the Early Research and Discovery of (Isopropylsulfinyl)acetic Acid

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the early research and discovery of (Isopropylsulfinyl)acetic acid. The narrative delves into the logical synthesis methodologies likely employed, grounded in the established chemical principles of the mid-20th century. We will explore the synthesis of the precursor, (Isopropylthio)acetic acid, and its subsequent oxidation to the target sulfoxide. This guide will also discuss the physicochemical characterization techniques available at the time and the potential scientific interest in this molecule within the broader context of early drug discovery and the exploration of organosulfur compounds.

Introduction: The Emerging Interest in Organosulfur Compounds

The mid-20th century marked a period of significant expansion in the field of medicinal chemistry, with a growing interest in the synthesis and biological evaluation of novel organic molecules. Among these, organosulfur compounds, particularly sulfoxides, were gaining attention for their diverse chemical properties and potential therapeutic applications. The sulfoxide functional group, with its unique stereoelectronic features, was recognized as a potential pharmacophore. It is within this scientific landscape that the synthesis of simple, yet structurally informative, molecules like (Isopropylsulfinyl)acetic acid would have been a logical step in exploring the structure-activity relationships of this class of compounds. This guide reconstructs the probable early research and discovery of this molecule, providing a window into the experimental approaches of the era.

The Logical Synthesis Pathway: A Two-Step Approach

The most probable and chemically sound approach to the synthesis of (Isopropylsulfinyl)acetic acid in early research would have been a two-step process:

-

Synthesis of the Sulfide Precursor: Preparation of (Isopropylthio)acetic acid.

-

Oxidation of the Sulfide: Conversion of (Isopropylthio)acetic acid to (Isopropylsulfinyl)acetic acid.

This approach allows for the controlled formation of the carbon-sulfur bond followed by the selective oxidation of the sulfur atom.

Step 1: Synthesis of (Isopropylthio)acetic Acid

The synthesis of the sulfide precursor, (Isopropylthio)acetic acid, would have likely been achieved through a nucleophilic substitution reaction. The well-established synthesis of thioglycolic acid, which involves the reaction of chloroacetic acid with a hydrosulfide, provides a strong precedent for this method.[1][2] By analogy, the reaction of a salt of chloroacetic acid with sodium isopropanethiolate would yield the desired product.

Objective: To synthesize (Isopropylthio)acetic acid via nucleophilic substitution.

Materials:

-

Chloroacetic acid

-

Sodium hydroxide

-

Isopropanethiol

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Sodium Isopropanethiolate: In a flask equipped with a stirrer and a reflux condenser, dissolve a stoichiometric amount of sodium hydroxide in ethanol. To this solution, slowly add an equimolar amount of isopropanethiol. The reaction is exothermic and results in the formation of sodium isopropanethiolate.

-

Preparation of Sodium Chloroacetate: In a separate flask, dissolve chloroacetic acid in water and neutralize it with an equimolar amount of sodium hydroxide solution.

-

Nucleophilic Substitution: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium isopropanethiolate. The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction.

-

Work-up and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate to form the free carboxylic acid.

-

Extraction: The acidified solution is extracted several times with diethyl ether. The combined ether extracts are then washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The diethyl ether is removed by distillation, yielding the crude (Isopropylthio)acetic acid. Further purification could be achieved by vacuum distillation.

Diagram: Synthesis of (Isopropylthio)acetic Acid

Figure 1: Synthesis of (Isopropylthio)acetic acid.

Step 2: Oxidation to (Isopropylsulfinyl)acetic Acid

The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry.[3][4][5] Early researchers had a variety of oxidizing agents at their disposal. For a selective oxidation to the sulfoxide while minimizing the over-oxidation to the sulfone, controlled conditions and a mild oxidant would have been chosen. Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, was a common choice for such transformations.[6]

Objective: To synthesize (Isopropylsulfinyl)acetic acid by oxidizing the corresponding sulfide.

Materials:

-

(Isopropylthio)acetic acid

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid (as solvent and catalyst)

-

Water

-

Sodium bisulfite (to quench excess peroxide)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Isopropylthio)acetic acid in glacial acetic acid. The flask is cooled in an ice bath.

-

Addition of Oxidant: A stoichiometric amount of 30% hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The stoichiometry is crucial to avoid the formation of the corresponding sulfone.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting sulfide and the appearance of the more polar sulfoxide.

-

Quenching: After the reaction is complete, the excess hydrogen peroxide is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.

-

Extraction and Isolation: The reaction mixture is diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (Isopropylsulfinyl)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram: Oxidation to (Isopropylsulfinyl)acetic Acid

Figure 2: Oxidation to (Isopropylsulfinyl)acetic acid.

Physicochemical Characterization in the Early Days

Once synthesized, the characterization of (Isopropylsulfinyl)acetic acid would have relied on the analytical techniques available at the time.

| Parameter | Early 20th Century Method | Expected Observation for (Isopropylsulfinyl)acetic Acid |

| Melting Point | Capillary melting point apparatus | A sharp melting point for the purified crystalline solid. |

| Elemental Analysis | Combustion analysis | Determination of the empirical formula (C, H, S content). |

| Titration | Acid-base titration with a standard base | Determination of the equivalent weight of the carboxylic acid. |

| Infrared (IR) Spectroscopy | (Becoming more common mid-century) | Characteristic absorptions for S=O stretch (~1050 cm⁻¹), C=O stretch (~1700 cm⁻¹), and O-H stretch (~3000 cm⁻¹). |

Scientific Interest and Potential Applications

The synthesis of a novel compound like (Isopropylsulfinyl)acetic acid would have been driven by a few key scientific interests:

-

Fundamental Research: As a simple aliphatic sulfoxide with a carboxylic acid functionality, it would serve as a model compound for studying the physical and chemical properties of the sulfinyl group.

-

Medicinal Chemistry Exploration: Given the emerging interest in the biological activities of organosulfur compounds, (Isopropylsulfinyl)acetic acid would have been a candidate for screening in various biological assays. The presence of both a polar sulfoxide group and an acidic carboxylic acid group could impart interesting solubility and binding properties. Potential areas of investigation would have included antibacterial and anti-inflammatory activities.[4][5]

-

Stereochemistry: The sulfoxide group is chiral, and the synthesis described would produce a racemic mixture. Early researchers were beginning to understand the importance of stereochemistry in biological activity, and this molecule could have been a substrate for studies on the resolution of enantiomers and the differential biological effects of each.

Conclusion

The early research and discovery of (Isopropylsulfinyl)acetic acid can be logically reconstructed based on the fundamental principles of organic chemistry prevalent in the mid-20th century. The synthesis would have likely proceeded through the formation of the corresponding sulfide, (Isopropylthio)acetic acid, followed by a controlled oxidation. The characterization would have relied on classical methods such as melting point determination, elemental analysis, and titration, later supplemented by spectroscopic techniques like IR. The scientific motivation for its synthesis would have been rooted in the exploration of the chemical and potential biological properties of sulfoxide-containing molecules, a field that continues to be of great importance in modern drug discovery.

References

- O'Mahony, G. E., Kelly, P., Lawrence, S. E., & Maguire, A. R. (2011). Synthesis of enantioenriched sulfoxides. ARKIVOC, 2011(i), 1-110.

- Mansoor, S. S., & Shafi, S. S. (2014). Kinetics and thermodynamics of oxidation of some thio acids by tripropylammonium fluorochromate in N, N-dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 7(5), 893-901.

- Thioglycolic acid synthesis. (1991). U.S.

- Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. (n.d.). Scholars Research Library.

- Process of making isopropyl acetate. (1931). U.S.

- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 100-113.

- Process for synthesizing thioglycolic acid. (1986).

- Tanabe, G., Yoshikai, K., Hatanaka, T., Yamamoto, M., Shao, Y., Minematsu, T., ... & Yoshikawa, M. (2007). Biological evaluation of de-O-sulfonated analogs of salacinol, the role of sulfate anion in the side chain on the alpha-glucosidase inhibitory activity. Bioorganic & medicinal chemistry, 15(11), 3926-3937.

- Process for the preparation of isopropyl acetate. (1995). U.S.

- Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Preprints.org.

- SULFOXIDES AND SULFONES: REVIEW. (2022).

- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfin

- United States P

- Process for the preparation of thioglycolic acid and salts thereof. (1960). U.S.

- Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry, 17(36), 8379-8383.

- Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterific

- Enzymatic Resolution and Decarboxylative Functionaliz

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). MDPI.

- Industrial Production of Acetic Acid: A Patent Landscape. (2021).

- Advance in the Synthesis of Sulfoxides and Sulfinamides

- Method for producing thioctic acid. (2007). U.S.

- α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. (2017). Journal of the American Chemical Society.

- Sulfur compounds. (n.d.). In Wikipedia.

- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. (2024).

- Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distill

Sources

- 1. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 2. FR2571051A1 - PROCESS FOR SYNTHESIZING THIOGLYCOLIC ACID - Google Patents [patents.google.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Guide: Biological Screening & Activity Profiling of (Isopropylsulfinyl)acetic Acid Derivatives

Executive Summary

This technical guide outlines the rigorous evaluation of (Isopropylsulfinyl)acetic acid and its structural derivatives, specifically focusing on their application as chiral ligands in organometallic pharmacology and as scaffolds for anti-inflammatory and antimicrobial agents. While the parent molecule serves as a versatile building block, its biological potency is significantly amplified through derivatization (e.g., amide coupling, metal complexation). This document provides a tiered screening protocol designed to isolate high-potency "hits" while eliminating false positives caused by solvent interference or assay artifacts.

Chemical Rationale & Structural Significance[1][2][3]

The Sulfinyl Chiral Center

Unlike simple carboxylic acids, (Isopropylsulfinyl)acetic acid contains a sulfinyl group (

-

Significance: Biological systems are stereoselective. The

- and -

Mechanism: The sulfoxide oxygen acts as a strong hydrogen bond acceptor, while the isopropyl group provides lipophilic bulk, enhancing membrane permeability compared to methyl-substituted analogues.

Ligand Behavior in Metallodrugs

The carboxylate group allows this molecule to act as a monodentate or bidentate ligand. When complexed with organotin(IV) or copper(II), the resulting coordination compounds often display enhanced cytotoxicity against cancer cell lines by facilitating passive diffusion across the lipid bilayer.

Synthesis & Purity Prerequisites (Pre-Screening)

Before biological testing, the library must pass strict quality control. Impurities such as residual oxidants (e.g.,

Validation Checklist:

-

HPLC Purity: >98% (detected at 210 nm and 254 nm).

-

Residual Solvent: DMSO/DMF levels must be <0.1% to prevent background toxicity.

-

Enantiomeric Excess (ee): If screening chiral variants, ee must be >95% (determined via Chiral HPLC).

Tier 1: High-Throughput Primary Screening

Antimicrobial Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

Protocol: Broth Microdilution (CLSI Standards)

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL in Mueller-Hinton Broth. -

Compound Dilution: Dissolve derivatives in 100% DMSO. Perform serial 2-fold dilutions in the assay plate (Final DMSO concentration must be

). -

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity check or OD

measurement. -

Hit Criteria: MIC

warrants secondary screening.

Antioxidant Capacity (DPPH Assay)

Rationale: Sulfoxides can act as radical scavengers. This assay identifies derivatives capable of mitigating oxidative stress.

Protocol:

-

Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mix 100

L of compound (10–100 -

Incubate in darkness for 30 minutes.

-

Measure Absorbance at 517 nm (

). -

Calculation:

Tier 2: Cellular Cytotoxicity & Anticancer Potential[4][5][6][7]

This tier is critical for organotin(IV) complexes of (Isopropylsulfinyl)acetic acid, which often target mitochondrial pathways.

MTT Viability Assay

Objective: Quantify metabolic activity in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., HFF-1).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Expose cells to gradient concentrations (0.1 – 100

M) of the derivative for 48h. -

Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL. Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure OD

. Calculate IC

Selectivity Index (SI):

Mechanistic Validation: ROS-Mediated Apoptosis

Many acetic acid derivatives and their metal complexes induce apoptosis via Reactive Oxygen Species (ROS) accumulation.

DCFH-DA Flow Cytometry

-

Principle: Non-fluorescent DCFH-DA enters the cell and is oxidized by intracellular ROS to fluorescent DCF.

-

Protocol:

-

Treat cells with IC

concentration of the hit compound for 12h. -

Stain with 10

M DCFH-DA for 30 min at 37°C. -

Harvest and analyze via Flow Cytometry (FL1 channel).

-

Positive Control:

(100

-

Visualization of Screening Workflow

The following diagram illustrates the logical flow from synthesis to mechanistic validation.

Caption: Figure 1. Integrated screening cascade for sulfinyl acetic acid derivatives, filtering from chemical purity to mechanistic validation.

Data Summary & Interpretation

Table 1: Expected Activity Ranges for Derivatives

| Compound Class | Primary Target | Assay | Potency Threshold (Hit) | Reference Context |

| Free Acid | Bacteria/Fungi | MIC (Broth) | Weak activity; often used as a negative control [1]. | |

| Organotin(IV) Complex | Cancer Cells | MTT (IC | High potency due to lipophilic transport [2, 3]. | |

| Thiazolyl-Derivative | Fungi/Bacteria | MIC (Broth) | Enhanced membrane permeation [4]. | |

| Sulfonamide Analogue | Enzymes (COX-2) | ELISA/Enzymatic | IC | Anti-inflammatory specificity [5]. |

References

-

Bagul, S. D., et al. (2025).[1] "Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives." ResearchGate. Link

-

López-Torres, E., et al. (2011).[2] "Antimicrobial activity of organotin(IV) complexes with the ligand benzil bis(benzoylhydrazone)." Journal of Inorganic Biochemistry. Link

-

Rehman, W., et al. (2011). "Structure Elucidation and Inhibitory Effects of Self-Assembled Organotin(IV) Esters of P-Tolyl Acetic Acid." PubMed. Link

-

Kou, X., et al. (2023). "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." PubMed. Link

-

Sondhi, S. M., et al. (2010). "Synthesis and anti-inflammatory activity of some new N-substituted-aryl-acetic acid derivatives." ResearchGate. Link

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (Isopropylsulfinyl)acetic acid

This guide provides a comprehensive analysis of the spectroscopic data for (Isopropylsulfinyl)acetic acid, a chiral molecule of interest in synthetic chemistry and drug development.[1][2] As a molecule featuring a stereogenic sulfur center, its characterization presents unique challenges and learning opportunities, particularly in the realm of NMR spectroscopy.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

(Isopropylsulfinyl)acetic acid, with the chemical formula C₅H₁₀O₃S, possesses a chiral sulfoxide group directly influencing the magnetic environments of adjacent protons and carbons. This guide will dissect the expected spectroscopic signatures, explaining the underlying principles and providing practical, field-proven insights for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Chirality and Diastereotopicity

NMR spectroscopy is arguably the most powerful tool for the structural analysis of (Isopropylsulfinyl)acetic acid. The presence of the chiral sulfoxide creates a diastereotopic environment for the protons and carbons of the isopropyl and methylene groups, leading to more complex but highly informative spectra.[5][6]

The proton NMR spectrum of (Isopropylsulfinyl)acetic acid is predicted to show distinct signals for each non-equivalent proton. The key feature to anticipate is the diastereotopicity of the methyl protons on the isopropyl group and the methylene protons of the acetic acid moiety.[7][8]

Causality of Diastereotopicity: The lone pair of electrons on the sulfoxide sulfur atom, along with the oxygen atom and the two organic substituents, creates a chiral center. This chirality renders the two methyl groups of the isopropyl substituent and the two protons on the adjacent methylene group chemically non-equivalent.[5][6] They reside in different magnetic environments and therefore will have different chemical shifts.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10-12 | Singlet (broad) | - | 1H |

| -CH₂- | 3.5 - 4.0 (two signals) | Doublet of Doublets (AB quartet) | ~14-16 Hz (geminal) | 2H |

| -CH(CH₃)₂ | 2.8 - 3.2 | Septet | ~7 Hz | 1H |

| -CH(CH₃)₂ | 1.2 - 1.5 (two signals) | Doublet | ~7 Hz | 6H |

Interpretation Insights:

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, a characteristic feature of carboxylic acids. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.[9]

-

Methylene Protons (-CH₂-): Due to their diastereotopicity, these two protons will appear as an AB quartet, which is a pair of doublets.[5] The large coupling constant is characteristic of geminal coupling.

-

Methine Proton (-CH(CH₃)₂): This proton will be split into a septet by the six protons of the two methyl groups.

-

Methyl Protons (-CH(CH₃)₂): The two methyl groups are diastereotopic and are expected to show two distinct doublets, each split by the methine proton.[6] The separation of these signals is a direct consequence of the chirality at the sulfur atom.[10]

The ¹³C NMR spectrum will further confirm the structure, with the diastereotopicity of the isopropyl methyl carbons being a key diagnostic feature.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| -CH₂- | 55 - 65 |

| -CH(CH₃)₂ | 45 - 55 |

| -CH(CH₃)₂ | 15 - 25 (two signals) |

Interpretation Insights:

-

Carbonyl Carbon (-COOH): This carbon will appear at the lowest field, typical for carboxylic acids.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group will be shifted downfield due to the adjacent electron-withdrawing sulfoxide group.

-

Methine Carbon (-CH(CH₃)₂): This carbon will appear in the aliphatic region.

-

Methyl Carbons (-CH(CH₃)₂): Similar to the protons, the two methyl carbons are diastereotopic and are expected to show two distinct signals.[6]

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (Isopropylsulfinyl)acetic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.[11]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the diastereotopic protons.

-

Shim the magnetic field to ensure homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals and their connectivities.

-

Workflow for NMR Data Interpretation:

Caption: Workflow for NMR data acquisition and interpretation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in (Isopropylsulfinyl)acetic acid: the carboxylic acid and the sulfoxide.

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Very Broad | Characteristic broad band due to hydrogen bonding.[12] |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching vibration of the carbonyl group.[13] |

| S=O (Sulfoxide) | 1030-1070 | Strong | Characteristic stretching vibration of the sulfoxide.[14] |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds. |

Interpretation Insights:

-

The very broad O-H stretch is a definitive indicator of the carboxylic acid group, often appearing "messy" and overlapping with the C-H stretching region.[9]

-

The strong carbonyl absorption confirms the presence of the carboxylic acid. Its exact position can be influenced by hydrogen bonding; dimeric forms typically absorb around 1710 cm⁻¹.[12]

-

The strong S=O stretch is a key diagnostic peak for the sulfoxide functionality.[15]

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid (Isopropylsulfinyl)acetic acid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically generate the absorbance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M - OH]⁺ |

| 105 | [M - COOH]⁺ |

| 91 | [M - CH₂COOH]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Interpretation Insights:

-

Molecular Ion Peak: The peak at m/z 150 corresponds to the molecular weight of (Isopropylsulfinyl)acetic acid (C₅H₁₀O₃S).

-

Fragmentation Pattern: The fragmentation of carboxylic acids often involves the loss of the -OH group (M-17) and the -COOH group (M-45).[16][17] The cleavage of the C-S bond can also be expected, leading to fragments corresponding to the isopropylsulfinyl cation and the acetic acid radical, or vice versa. The fragmentation of sulfoxides can also involve the loss of the oxygen atom.[18]

Step-by-Step Methodology (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion.[19]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If fragmentation is desired, tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation patterns.

-

Logical Flow for Spectroscopic Analysis:

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of (Isopropylsulfinyl)acetic acid provides a clear and unambiguous structural determination. The key interpretive challenge and learning point arise from the chirality of the sulfoxide group, which manifests as diastereotopicity in the NMR spectra. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the structure of this and similar chiral molecules. This guide serves as a foundational reference for the application of these powerful analytical techniques in chemical research and drug development.

References

-

ResearchGate. (n.d.). 1 H NMR chemical shift values of thiodisaccharide sulfoxides useful to...[10] Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy.[7] Available from: [Link]

-

MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.[20] Available from: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[5] Available from: [Link]

-

The Royal Society of Chemistry. (2012). SUPPORTING INFORMATION.[21] Available from: [Link]

-

PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.[11] Available from: [Link]

-

ACS Publications. (2004). The Assignment of Absolute Configuration by NMR.[22] Available from: [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones.[18] Available from: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids.[9] Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[16] Available from: [Link]

-

PubMed. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry.[23] Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Sulfoxide.[24] Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[12] Available from: [Link]

-

ResearchGate. (2025). Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst.[25] Available from: [Link]

-

Southern Methodist University. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives.[3] Available from: [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES.[8] Available from: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[26] Available from: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.[27] Available from: [Link]

-

NIH. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.[4] Available from: [Link]

-

ResearchGate. (2025). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.[28] Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate, (d) water.[29] Available from: [Link]

-

Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence.[30] Available from: [Link]

-

ResearchGate. (n.d.). The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the....[31] Available from: [Link]

-

ACS Publications. (n.d.). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations.[19] Available from: [Link]

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.[15] Available from: [Link]

-

ResearchGate. (n.d.). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.[1] Available from: [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids.[32] Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropyl acetate.[33] Available from: [Link]

-

RSC Publishing. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.[2] Available from: [Link]

-

ACS Publications. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs.[34] Available from: [Link]

-

Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.[35] Available from: [Link]

-

ResearchGate. (2025). Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene.[36] Available from: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy.[14] Available from: [Link]

-

ProQuest. (n.d.). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.[37] Available from: [Link]

-

NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.[13] Available from: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.[38] Available from: [Link]

-

Canadian Science Publishing. (n.d.). 13 C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.[39] Available from: [Link]

-

NIH. (n.d.). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes.[40] Available from: [Link]

-

Whitman College. (n.d.). GCMS Section 6.12.[17] Available from: [Link]

-

ACS Catalysis. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications.[41] Available from: [Link]

-

American Chemical Society. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon.[42] Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.12 [people.whitman.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sulfoxide [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

- 32. m.youtube.com [m.youtube.com]

- 33. Isopropyl acetate [webbook.nist.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. cdnsciencepub.com [cdnsciencepub.com]

- 36. researchgate.net [researchgate.net]

- 37. Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - ProQuest [proquest.com]

- 38. scienceready.com.au [scienceready.com.au]

- 39. cdnsciencepub.com [cdnsciencepub.com]

- 40. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pubs.acs.org [pubs.acs.org]

- 42. pubs.acs.org [pubs.acs.org]

(Isopropylsulfinyl)acetic acid: Technical Profile and Synthesis Guide

Topic: (Isopropylsulfinyl)acetic acid CAS number and IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Isopropylsulfinyl)acetic acid is an organosulfur compound characterized by a sulfinyl group (

This compound is of significant interest in medicinal chemistry as a pharmacophore building block—specifically as a homolog to the wakefulness-promoting agent Modafinil—and in coordination chemistry as a hemilabile

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Registry

| Identifier | Value | Notes |

| IUPAC Name | 2-(Propan-2-ylsulfinyl)acetic acid | Preferred IUPAC Name (PIN) |

| Common Name | (Isopropylsulfinyl)acetic acid | Also: Isopropylsulfinylacetic acid |

| CAS Registry Number | 137375-81-6 | Specific to the sulfoxide oxidation state |

| Precursor CAS | 22818-59-3 | (Isopropylthio)acetic acid (Sulfide) |

| Over-oxidation CAS | 135242-40-9 | 2-(Propan-2-ylsulfonyl)acetic acid (Sulfone) |

Physicochemical Data

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 166.20 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in water, methanol, DCM; Poor in hexanes |

| Chirality | Contains one stereogenic center at Sulfur |

| pKa (Predicted) | ~3.5 - 3.8 (Carboxylic acid proton) |

Synthesis & Reaction Mechanism[8]

The synthesis of (isopropylsulfinyl)acetic acid requires the controlled oxidation of its sulfide precursor. The primary challenge is chemoselectivity : stopping the oxidation at the sulfoxide (

Protocol: Sodium Periodate Oxidation (Standard)

This method is preferred for its high selectivity and mild conditions, minimizing over-oxidation.

Reagents:

-

Substrate: (Isopropylthio)acetic acid (1.0 eq)

-

Oxidant: Sodium Periodate (

) (1.05 eq) -

Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of (isopropylthio)acetic acid in 20 mL of Methanol/Water (1:1) at 0°C (ice bath).

-

Addition: Add 10.5 mmol of

dropwise as an aqueous solution over 30 minutes. The reaction is exothermic; maintain temperature < 5°C. -

Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) or LC-MS. The sulfoxide is more polar than the starting sulfide.

-

Quenching: Filter off the precipitated sodium iodate (

) byproduct. -

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Note: If the product remains in the aqueous phase due to high polarity (acid form), acidify to pH ~2 with dilute HCl before extraction.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallization from Ethyl Acetate/Hexane is recommended if the product solidifies; otherwise, use as a neat oil.

Reaction Pathway Visualization

The following diagram illustrates the oxidative progression and the critical "stop" point required for the target compound.

Figure 1: Stepwise oxidation pathway from sulfide to sulfone, highlighting the target sulfoxide intermediate.

Stereochemistry and Chirality

Unlike carbonyl carbons, the sulfur atom in a sulfoxide is

-

Racemic Mixture: The standard

synthesis produces a racemic mixture ( -

Enantioselective Synthesis: To obtain a single enantiomer (crucial for biological assays), researchers must employ asymmetric oxidation, such as the Kagan modification of the Sharpless oxidation (using

/ (+)-DET /

Figure 2: Stereochemical relationship of the sulfoxide enantiomers.

Applications in Drug Development

Bioisosteres and Metabolites

(Isopropylsulfinyl)acetic acid serves as a model for the oxidative metabolism of thioether-containing drugs. The sulfinyl moiety is more polar than the sulfide, altering the LogP and solubility profile of the parent molecule, which affects pharmacokinetics (ADME).

Ligand Chemistry

The compound acts as a hemilabile ligand . The "hard" oxygen of the carboxylate and the "soft/borderline" sulfur/oxygen of the sulfoxide allow it to bridge different metal centers in catalysis.

-

Coordination Mode: Typically binds metals via the carboxylate oxygen, with the sulfoxide oxygen capable of secondary binding (chelating effect).

Safety and Handling (MSDS Highlights)

While specific toxicological data for CAS 137375-81-6 is limited compared to common reagents, it should be handled as a standard functionalized organic acid.

-

GHS Classification (Extrapolated):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent moisture absorption and slow disproportionation.

-

Incompatibility: Strong oxidizing agents (risk of conversion to sulfone) and strong reducing agents (reversion to sulfide).

References

-

GuideChem. (2024). Chemical Properties of (Isopropylsulfinyl)acetic acid (CAS 137375-81-6). Retrieved from

-

PubChem. (2024). Compound Summary: (Isopropylthio)acetic acid (Precursor CAS 22818-59-3). National Library of Medicine. Retrieved from

- Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

- Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett, 1998(03), 243-250. (Reference for asymmetric synthesis protocols).

(Isopropylsulfinyl)acetic acid: Chiral Scaffold and Metabolic Intermediate

Topic: Understanding the Mechanism of Action of (Isopropylsulfinyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Isopropylsulfinyl)acetic acid (CAS: 10425-63-5 / 22818-59-3 for sulfide precursor context) represents a critical structural motif in medicinal chemistry, functioning primarily as a chiral auxiliary in asymmetric synthesis and a metabolic intermediate in the biotransformation of sulfur-containing xenobiotics.

Unlike direct receptor agonists, the "mechanism of action" (MoA) of this compound is dual-faceted:

-

Chemical MoA: It acts as a stereodirecting group in the synthesis of enantiopure pharmaceuticals (e.g., via Pummerer rearrangement).

-

Pharmacological MoA: It serves as a bioisostere for carbonyl or sulfone groups, influencing ligand-target binding kinetics through unique dipole interactions, as observed in ATP-sensitive potassium (KATP) channel modulators.

This guide dissects the physicochemical properties, synthetic utility, and metabolic pathways of (isopropylsulfinyl)acetic acid, providing a roadmap for its application in drug discovery.

Physicochemical Profile & Structural Logic

The efficacy of (isopropylsulfinyl)acetic acid is dictated by the sulfinyl (S=O) moiety. Unlike the planar carbonyl group, the sulfinyl group is pyramidal and configurationally stable, creating a center of chirality at the sulfur atom.

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Formula | C₅H₁₀O₃S | Fragment-based drug design scaffold. |

| Chirality | Yes (Sulfur center) | Exists as ( |

| Electronic Nature | Strong Dipole | The S=O bond is highly polarized, acting as a strong H-bond acceptor but not a donor. |

| Metabolic Stability | Moderate | Susceptible to oxidation (to sulfone) or reduction (to sulfide) in vivo. |

| Acidity (pKa) | ~3.5 - 4.0 (Carboxyl) | Ionized at physiological pH; influences distribution and protein binding. |

Mechanism of Action: Chemical (Asymmetric Induction)

In drug development, (isopropylsulfinyl)acetic acid is most valued for its role in Diastereoselective Synthesis . The bulky isopropyl group, combined with the chiral sulfur, shields one face of the molecule, forcing incoming nucleophiles to attack from the opposite side.

The Pummerer Rearrangement Vector

The primary chemical mechanism involves the Pummerer rearrangement . When activated (e.g., with acetic anhydride), the sulfinyl oxygen is acylated, leading to an

Workflow: Stereoselective Functionalization

-

Activation: The sulfoxide oxygen attacks an electrophile (

). -

Elimination: Loss of a proton from the

-carbon forms a thionium ion intermediate. -

Nucleophilic Attack: A nucleophile attacks the thionium ion. The chirality of the sulfur directs this attack, transferring chirality to the carbon backbone.

Figure 1: The Pummerer Rearrangement pathway utilizing the sulfinyl group as a reactive handle for alpha-functionalization.

Mechanism of Action: Biological (Metabolism & Bioisosterism)

When (isopropylsulfinyl)acetic acid appears in a biological system—either as a drug metabolite or a substructure of an active pharmaceutical ingredient (API)—its behavior is governed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

Metabolic Pathway: The Redox Shuttle

The compound exists in a redox equilibrium. It is the S-oxidized metabolite of (isopropylthio)acetic acid.

-

Oxidation (Bioactivation): Thioethers are oxidized to sulfoxides (sulfinyls) by FMOs.

-

Clearance: Sulfoxides are further oxidized to sulfones (inactive, excreted) or reduced back to sulfides by sulfoxide reductases.

This "metabolic switching" is crucial for prodrug strategies where the sulfoxide is the active species (e.g., similar to the activation of Sulindac or Omeprazole).

Figure 2: Biotransformation pathway showing the central role of the sulfinyl species in the redox metabolism of thio-ether drugs.

Pharmacological Case Study: KATP Channel Modulation

Research into benzothiadiazine derivatives (Pirotte et al.) highlights the specific pharmacodynamic role of the isopropylsulfinyl group.

-

Context: 4H-1,2,4-benzothiadiazine 1,1-dioxides are KATP channel openers (insulin secretion inhibitors).[1]

-

Observation: Replacing the alkylamino group with an isopropylsulfinyl group alters potency.[1]

-

Mechanism: The sulfinyl oxygen acts as a specific H-bond acceptor within the sulfonylurea receptor (SUR1) binding pocket. However, the steric bulk and fixed chirality of the isopropylsulfinyl group can impose conformational constraints that reduce potency compared to the more flexible alkylamino analogues.

Experimental Protocols

Protocol A: Synthesis via Asymmetric Oxidation

Objective: To synthesize enantiomerically enriched (isopropylsulfinyl)acetic acid from its sulfide precursor.

-

Reagents: (Isopropylthio)acetic acid (1.0 eq), (+)-Diethyl tartrate (DET, 1.0 eq), Titanium(IV) isopropoxide (0.5 eq), t-Butyl hydroperoxide (TBHP, 0.55 eq).

-

Solvent: Dichloromethane (anhydrous), -20°C.

-

Procedure:

-

Dissolve Ti(OiPr)₄ and (+)-DET in DCM under nitrogen. Stir for 20 min.

-

Add water (1.0 eq) carefully to form the chiral catalytic complex.

-

Add (Isopropylthio)acetic acid solution.[2] Stir for 30 min.

-

Cool to -20°C. Add TBHP dropwise over 1 hour.

-

Critical Step: Maintain temperature strictly at -20°C to ensure enantioselectivity (Kinetic Resolution).

-

Quench with water/sodium hydroxide solution.

-

-

Purification: Acidify aqueous layer, extract with ethyl acetate. Recrystallize to upgrade enantiomeric excess (ee).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: To determine the clearance rate of (isopropylsulfinyl)acetic acid via CYP/FMO oxidation.

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: 1 µM (Isopropylsulfinyl)acetic acid.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Incubation:

-

Pre-incubate HLM and substrate for 5 min at 37°C.

-

Initiate reaction with NADPH.

-

Sample at t = 0, 5, 15, 30, 60 min.

-

-

Analysis: Quench with ice-cold acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS (monitoring transition of Sulfoxide -> Sulfone).

References

-

Pirotte, B., et al. (2011).[1] Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their opening activity toward ATP-sensitive potassium channels. Journal of Medicinal Chemistry. Link

-

Fernández, I., et al. (2005).[3] The Isopropylsulfinyl Group: A Useful Chiral Controller for the Asymmetric Aziridination of Sulfinylimines. Journal of Organic Chemistry. Link

-

Maguire, A. R., & McKervey, M. A. (1990). Asymmetric synthesis of α-sulfinyl esters. Chemical Reviews. Link

-

PubChem Compound Summary. (2024). (Isopropylthio)acetic acid (Precursor). National Center for Biotechnology Information. Link

Sources

- 1. Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their opening activity toward ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Isopropylthio)acetic acid | C5H10O2S | CID 537958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (Isopropylsulfinyl)acetic acid in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Chiral Sulfinyl Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is paramount. Asymmetric synthesis, the methodology for producing specific stereoisomers, often relies on the temporary incorporation of a chiral auxiliary.[1] This removable chiral group guides the formation of a new stereocenter with a high degree of selectivity.[1] Among the array of auxiliaries, chiral sulfinyl compounds have emerged as powerful tools due to their high configurational stability, ease of introduction and removal, and remarkable ability to induce asymmetry.[2]

Derivatives of (Isopropylsulfinyl)acetic acid, and more broadly, sulfinylamides like the well-known Ellman's auxiliary (tert-butanesulfinamide), serve as versatile reagents in this context.[2][3] They are instrumental in the stereoselective synthesis of a wide range of chiral molecules, particularly amines and amino acids, which are fundamental building blocks for countless biologically active compounds.[2] This guide provides an in-depth exploration of the application of sulfinyl auxiliaries derived from (Isopropylsulfinyl)acetic acid, detailing the mechanistic principles, practical applications, and step-by-step protocols for their use in key asymmetric transformations.

Principle of Asymmetric Induction: The Mechanistic Basis

The efficacy of sulfinyl-based auxiliaries hinges on their ability to direct the approach of a nucleophile or electrophile to a prochiral center in a predictable manner. When an acyl group derived from (Isopropylsulfinyl)acetic acid is attached to a substrate, it establishes a chiral environment. The subsequent enolization of this substrate, for instance in an aldol or Mannich reaction, creates a rigid, chelated transition state.

The stereochemical outcome is dictated by a chair-like six-membered transition state where the metal cation (e.g., Li+, Mg2+, Ti4+) coordinates to both the carbonyl oxygen of the acyl group and the sulfinyl oxygen. To minimize steric hindrance, the large isopropyl group on the sulfur atom orients itself in a pseudo-equatorial position. This conformation effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby leading to the formation of one diastereomer in high excess.

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Key Applications and Protocols

(Isopropylsulfinyl)acetic acid derivatives are primarily used to form chiral enolates for stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed applications and protocols for two major classes of reactions: asymmetric aldol additions and the synthesis of β-amino acids.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with precise stereocontrol.[4] Attaching a sulfinyl auxiliary to the nucleophilic component (the enolate) provides excellent diastereoselectivity.

Caption: Workflow for an asymmetric aldol reaction using a sulfinyl auxiliary.

Representative Protocol: Diastereoselective Aldol Addition to Benzaldehyde

This protocol is adapted from methodologies developed for similar chiral auxiliaries and illustrates the general procedure.[5][6]

Materials:

-

N-Propionyl derivative of the (Isopropylsulfinyl)acetamide chiral auxiliary

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Enolate Formation:

-

Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

-

Aldol Addition:

-

Add freshly distilled benzaldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

-

Expected Outcome: This procedure typically yields the aldol product with high diastereoselectivity, often exceeding 95:5 dr. The sense of induction is dictated by the stereochemistry of the sulfur atom in the auxiliary.

Asymmetric Synthesis of β-Amino Acids

Chiral β-amino acids are crucial components of various pharmaceuticals and peptidomimetics.[7] The Mannich-type reaction, involving the addition of an enolate to an imine, is a powerful method for their synthesis.[8] Using a chiral N-sulfinyl imidate derived from (Isopropylsulfinyl)acetic acid allows for the highly diastereoselective synthesis of β-amino acid precursors.[8]

Table 1: Performance in Asymmetric Mannich-Type Reactions

| Imine Electrophile (R') | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|

| N-tosylbenzaldimine | >99:1 | 95 | [8] |

| N-tosyl-(4-chlorobenzaldimine) | >99:1 | 92 | [8] |

| N-tosyl-(2-furaldimine) | >99:1 | 89 |[8] |

Representative Protocol: Synthesis of a Chiral β-(Sulfonylamino) Ester

This protocol is based on the highly anti-selective Mannich-type reactions of chiral N-tert-butanesulfinyl imidates.[8]

Materials:

-

Chiral N-tert-butanesulfinyl imidate (derived from the corresponding alcohol and (Isopropylsulfinyl)acetic acid derivative)

-

N-tosyl aldimine (e.g., N-tosylbenzaldimine)

-

Anhydrous Dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl4), 1.0 M solution in DCM

-

Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Reaction Setup:

-

Dissolve the chiral N-sulfinyl imidate (1.0 equiv) and the N-tosyl aldimine (1.2 equiv) in anhydrous DCM under an argon atmosphere.

-

Cool the solution to -78 °C.

-

-

Lewis Acid-Mediated Mannich Reaction:

-

Slowly add TiCl4 solution (2.2 equiv) to the reaction mixture.

-

After stirring for 15 minutes, add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to stir at -78 °C for 6-8 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

After warming to room temperature, filter the mixture through a pad of Celite® to remove titanium salts.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the β-(sulfonylamino)sulfinylimidate.

-

Cleavage and Recovery of the Chiral Auxiliary

A critical feature of a good chiral auxiliary is its facile removal without racemization of the product and, ideally, its potential for recovery and reuse.[1] Sulfinyl groups are typically cleaved under acidic conditions.

Protocol: Acidic Cleavage of the Sulfinyl Group

Materials:

-

Sulfinyl-containing product

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 4 M solution in dioxane or concentrated HCl

-

Diethyl ether

Procedure:

-

Deprotection:

-

Dissolve the purified product in methanol.

-

Add a stoichiometric amount of HCl solution.

-

Stir the mixture at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting product is often the hydrochloride salt of the desired amine or amino ester.

-

The cleaved auxiliary, such as tert-butylsulfinyl chloride, can be recovered from the reaction mixture.[9][10][11] It can be trapped and recycled, which is economically advantageous as the auxiliary itself can be expensive.[10]

-

Conclusion

Derivatives of (Isopropylsulfinyl)acetic acid stand as robust and reliable chiral auxiliaries in asymmetric synthesis. Their ability to form rigid, chelated transition states provides a powerful method for controlling stereochemistry in crucial bond-forming reactions like aldol and Mannich additions. The protocols outlined herein demonstrate the practical utility of this class of auxiliaries, offering researchers a dependable strategy for accessing enantiomerically enriched building blocks essential for drug discovery and development. The high diastereoselectivities achieved, coupled with straightforward cleavage procedures, solidify the importance of sulfinyl-based auxiliaries in the synthetic chemist's toolkit.

References

-

Skrzypczyński, Z., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed. Available at: [Link]

- (Patent) Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.

-

Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. MDPI. Available at: [Link]

-

Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

-

Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Semantic Scholar. Available at: [Link]

-

Mikołajczyk, M., & Skrzypczyński, Z. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

-

Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. PMC. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

-

N -Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568. ResearchGate. Available at: [Link]

-

Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. Semantic Scholar. Available at: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

-

The asymmetric aldol reaction. OpenBU. Available at: [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. Available at: [Link]

-

Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst. ResearchGate. Available at: [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans. ResearchGate. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Available at: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

-

Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol. Available at: [Link]

-

Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure. Available at: [Link]

-

Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. DSpace [open.bu.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bristol.ac.uk [bristol.ac.uk]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

Application Note: High-Fidelity Asymmetric Synthesis Using (Isopropylsulfinyl)acetic Acid

Executive Summary & Strategic Rationale

In the landscape of chiral auxiliaries, sulfoxides occupy a privileged position due to the high optical stability of the sulfur center and the unique ability of the sulfinyl oxygen to coordinate metals, creating rigid transition states. While p-tolylsulfinyl (Solladié’s auxiliary) and tert-butylsulfinyl (Ellman’s auxiliary) groups are industry standards, (Isopropylsulfinyl)acetic acid offers a distinct "tunable steric" profile.

The isopropyl group provides a steric bulk intermediate between the planar aromatic p-tolyl and the spherical tert-butyl group. This specific steric geometry is critical when:

-

Substrate Control: The tert-butyl group is too bulky, preventing attack on hindered electrophiles.

-

Solubility Profiles: The aliphatic isopropyl chain offers different solubility parameters than aryl sulfoxides, often improving resolution in non-polar solvents during chromatography.

-

Pyrolytic Elimination: The isopropyl group facilitates cleaner syn-elimination under milder thermal conditions compared to aryl analogs, allowing access to

-unsaturated esters.

This guide details the synthesis, resolution, and application of (Isopropylsulfinyl)acetic acid in asymmetric aldol-type additions and Pummerer rearrangements.

Synthesis of Enantiopure (Isopropylsulfinyl)acetic Acid[1]

The synthesis relies on the asymmetric oxidation of the sulfide precursor. While enzymatic resolutions exist, the Modified Kagan Oxidation is the most scalable and reproducible method for chemical synthesis, typically yielding >95% ee.

Precursor Synthesis: (Isopropylthio)acetic acid

-

Reaction: Nucleophilic substitution of chloroacetic acid by isopropyl thiol.

-

Safety Note: Isopropyl thiol has a potent, disagreeable odor. All operations must be performed in a fume hood with a bleach scrubber trap.

Protocol:

-

Dissolve NaOH (2.2 equiv) in water (5 mL/g). Cool to 0°C.

-

Add Chloroacetic acid (1.0 equiv) slowly to form the sodium salt.

-

Add Isopropyl thiol (1.05 equiv) dropwise over 30 minutes.

-

Warm to room temperature and reflux for 2 hours.

-

Acidify with HCl (conc.) to pH 1. Extract with EtOAc (3x).

-

Dry (MgSO₄) and concentrate to yield (Isopropylthio)acetic acid (CAS: 22818-59-3).

Asymmetric Oxidation (The Kagan Protocol)

This step establishes the chiral center at Sulfur.

Reagents:

-

Ti(OiPr)₄ (1.0 equiv)

-

(+)-Diethyl Tartrate ((+)-DET) (2.0 equiv) or (-)-DET for the opposite enantiomer.

-

Water (1.0 equiv) – Critical for modifying the catalyst structure.

-

Cumene Hydroperoxide (CHP) (1.1 equiv)

Step-by-Step Protocol:

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ in CH₂Cl₂ (0.5 M). Add (+)-DET dropwise at room temperature. Stir for 20 mins.

-

Modification: Add water (1 equiv) via microsyringe. A slight precipitate may form but will redissolve. Stir for 30 mins. This forms the active monomeric titanium species.

-

Substrate Addition: Cool the mixture to -20°C. Add (Isopropylthio)acetic acid (dissolved in minimal CH₂Cl₂). Stir for 30 mins to allow coordination.

-

Oxidation: Add Cumene Hydroperoxide (CHP) dropwise over 1 hour. Maintain temperature at -20°C.

-

Quench: After 4-6 hours (monitor by TLC), quench with water. Stir vigorously for 1 hour at RT to hydrolyze the titanium gel.

-

Workup: Filter the white titanium salts through Celite. Wash the filtrate with 5% Na₂SO₃ (to remove excess peroxide) and brine.

-

Purification: Recrystallize from Hexane/EtOAc to upgrade ee to >98%.

Application 1: The Asymmetric Aldol Reaction

The primary utility of this auxiliary is the synthesis of

Mechanism & Stereochemical Model

The isopropyl group orients itself away from the chelate ring to minimize steric strain. The aldehyde approaches from the face opposite the isopropyl group ("Re-face" or "Si-face" attack depending on Sulfur configuration).

Experimental Protocol

Reagents:

-

(Isopropylsulfinyl)acetic acid ester (e.g., t-butyl ester for stability).

-

Base: t-BuMgCl (2.2 equiv) – Grignard bases are superior to LDA for sulfoxides as they facilitate chelation.

-

Electrophile: Benzaldehyde (or target aldehyde).

Workflow:

-

Enolization: Dissolve the sulfinyl ester in anhydrous THF at -78°C. Add t-BuMgCl dropwise. Stir for 30 mins. The solution often turns yellow/orange, indicating magnesium enolate formation.

-

Addition: Add the aldehyde (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Desulfinylation (Optional): To remove the auxiliary and obtain the

-hydroxy ester, treat the product with Raney Nickel (reductive cleavage) or perform a pyrolytic elimination (reflux in toluene) to get the

Application 2: The Pummerer Rearrangement

This reaction transforms the sulfinyl group into an

Protocol:

-

Dissolve (Isopropylsulfinyl)acetic acid derivative in dry Toluene.

-

Add Acetic Anhydride (3.0 equiv) and Sodium Acetate (1.0 equiv).

-

Reflux for 2-4 hours.

-

Mechanism: The sulfoxide oxygen is acylated, followed by elimination to a thionium ion, which is trapped by acetate.

-

Result: An

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone.

Visualization of Pathways

Synthesis & Application Workflow

Figure 1: Complete synthetic workflow from raw thiol to asymmetric application.

The Chelation Transition State (Aldol)

Figure 2: The Zimmerman-Traxler-like transition state. The Magnesium atom chelates both oxygens, locking the conformation. The Isopropyl group blocks one face, forcing the aldehyde to attack from the opposite side.

Comparison of Sulfinyl Auxiliaries

| Feature | p-Tolyl (Solladié) | tert-Butyl (Ellman) | Isopropyl (This Protocol) |

| Steric Bulk | High (Planar/Aromatic) | Very High (Spherical) | Moderate (Flexible) |

| Oxidation Yield | High | High | High |

| Pyrolysis Temp | >100°C | >80°C | ~80-100°C (Mild) |

| Solubility | Lipophilic (Aromatic) | Lipophilic | Amphiphilic |

| Primary Use | Aldol / Reduction | Imines / Amines | Aldol / Pummerer |

References

-

Solladié, G. (1981).[1] "Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group." Synthesis, 185-196.

- Foundational text on beta-keto sulfoxide chemistry.

-

Kagan, H. B., & Rebiere, F. (1990). "Stereoselective synthesis of sulfoxides." Synlett, 1990(11), 643-650.

- The authoritative source for the Ti(OiPr)

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

- Provides compar

-

Carretero, J. C., & Ruano, J. L. G. (1989). "Asymmetric Diels-Alder reactions of (S)-2-(p-tolylsulfinyl)-1,4-naphthoquinones." Tetrahedron Letters, 30(30), 4005-4008.

- Demonstrates the utility of sulfinyl auxiliaries in cycloadditions, applicable to the isopropyl variant.

-

PubChem Compound Summary. (2023). "(Isopropylthio)acetic acid (CAS 22818-59-3)."[2][3]

- Verific

Sources

Technical Guide to (Isopropylsulfinyl)acetic Acid: Pummerer-Type Transformations and Synthetic Utility

Executive Summary & Chemical Profile[1]

(Isopropylsulfinyl)acetic acid (IPSAA) represents a specialized class of amphoteric organosulfur reagents. Structurally defined by a bulky isopropyl group attached to a sulfinyl moiety (

Unlike simple methyl sulfoxides, the isopropyl group in IPSAA provides significant steric shielding and increased lipophilicity, influencing the stereoelectronic outcomes of Pummerer rearrangements . This guide details the synthesis of IPSAA and its primary application: the acid-anhydride mediated Pummerer transformation.

Chemical Identity

-

IUPAC Name: 2-(Propan-2-ylsulfinyl)acetic acid

-

Molecular Formula:

-

Key Functionality: Chiral Sulfoxide (racemic as synthesized), Carboxylic Acid.

-

Primary Application: Precursor for thionium ions via Pummerer rearrangement; Chiral auxiliary (if resolved).

Mechanistic Principles: The Pummerer Rearrangement

The utility of IPSAA is grounded in the Pummerer Rearrangement . When treated with an acylating agent (typically acetic anhydride), IPSAA undergoes an internal redox process where the sulfoxide oxygen is removed, and the

Mechanistic Pathway[1][2][3][4][5]

-

Activation: The sulfoxide oxygen attacks the acetic anhydride, forming an acyloxysulfonium ion.

-

Elimination: An acetate anion removes an

-proton (acidified by the cationic sulfur), forming a thionium-vinyl intermediate (or ylide). -

Recombination: The acetate attacks the thionium ion, resulting in an

-acetoxy sulfide.

Why the Isopropyl Group Matters:

The isopropyl group exerts a positive inductive effect (

Figure 1: Mechanistic flow of the Pummerer Rearrangement applied to (Isopropylsulfinyl)acetic acid. The isopropyl group stabilizes the critical Thionium Ion intermediate.

Experimental Protocols

Protocol A: Chemoselective Synthesis of (Isopropylsulfinyl)acetic Acid

Objective: Oxidize (isopropylthio)acetic acid to the sulfoxide without over-oxidation to the sulfone.

Reagents: Sodium Periodate (

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of (isopropylthio)acetic acid in 30 mL of a 1:1 Methanol/Water mixture. Cool to 0°C in an ice bath.

-

Addition: Add 10.5 mmol (1.05 equiv) of Sodium Periodate (

) portion-wise over 15 minutes.-

Note: The reaction is slightly exothermic. Monitor internal temperature to keep

.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

-

Monitoring: Check TLC (SiO2, 5% MeOH in DCM). Sulfoxide is much more polar than the sulfide.

-

-

Workup: Filter off the precipitated sodium iodate (

). Evaporate the methanol under reduced pressure. -

Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with

(-

Caution: Sulfoxides are water-soluble. Salting out (NaCl saturation) of the aqueous layer is recommended to improve yield.

-

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Acetone/Hexane if necessary.

Data: Oxidant Comparison Table

| Oxidant | Selectivity (Sulfoxide:Sulfone) | Yield | Notes |

| Sodium Periodate ( | >99:1 | 85-92% | Recommended. Stops reliably at sulfoxide. |